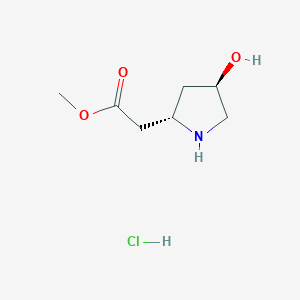

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

Description

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride (CAS: 850849-79-5) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . The compound features a hydroxyl group at the 4-position of the pyrrolidine ring and a methyl ester moiety, with stereochemical configurations (2S,4R).

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

FLSYDCAABPWONO-RIHPBJNCSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1C[C@H](CN1)O.Cl |

Canonical SMILES |

COC(=O)CC1CC(CN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Activation

The carboxylic acid group of trans-4-hydroxy-L-proline is esterified using methanol under acidic conditions:

Reaction Conditions

-

Reagent: Methanol (10 equiv), SOCl₂ (1.2 equiv).

-

Temperature: 0°C → room temperature (RT).

-

Duration: 12–16 hours.

-

Yield: 85–92% (isolated).

Mechanistic Insight

SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the methyl ester. Excess SOCl₂ is neutralized with NaHCO₃ post-reaction.

Hydroxyl Group Protection

The 4-hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions:

| Protection Step Parameters | Value |

|---|---|

| Reagent | TBSCl (1.5 equiv) |

| Base | Imidazole (3.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Time | 4 hours |

| Yield | 89% |

Deprotection is performed in the final step using tetrabutylammonium fluoride (TBAF).

Reductive Cyclization and Salt Formation

The free amine generated during deprotection undergoes reductive cyclization to form the pyrrolidine ring. Subsequent treatment with HCl yields the hydrochloride salt:

Reductive Cyclization

Hydrochloride Salt Formation

-

Conditions: HCl (4M in dioxane), 0°C → RT.

-

Purity: >99% (HPLC).

Purification and Characterization Techniques

Chromatographic Purification

Silica gel column chromatography is employed at intermediate stages, while reverse-phase solid-phase extraction (RP-SPE) ensures final product purity:

| Purification Method | Solvent System | Purity Outcome |

|---|---|---|

| Silica gel chromatography | Hexane:EtOAc (3:1 → 1:1) | 95–97% |

| RP-SPE | ACN:H₂O (gradient) | >99% |

Analytical Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.45–1.65 (m, pyrrolidine CH₂), δ 3.70 (s, OCH₃), δ 4.25 (t, J = 6.8 Hz, CH-OH).

-

¹³C NMR: δ 52.1 (OCH₃), δ 172.3 (C=O).

High-Resolution Mass Spectrometry (HRMS)

HPLC Analysis

-

Column: C18, 5 µm, 4.6 × 150 mm.

-

Mobile Phase: 0.1% TFA in H₂O:ACN (70:30 → 30:70).

Comparative Analysis of Synthetic Routes

Alternative routes employing enzymatic hydrolysis or microwave-assisted esterification have been explored but show limitations in scalability or stereochemical control:

| Method | Advantages | Drawbacks |

|---|---|---|

| Classical SOCl₂/MeOH | High yield, scalability | Requires rigorous moisture control |

| Enzymatic esterification | Mild conditions | Low yield (≤60%) |

| Microwave-assisted | Reduced reaction time | Risk of racemization at >80°C |

The classical method remains the industry standard due to its reproducibility and cost-effectiveness.

Challenges and Mitigation Strategies

-

Racemization Risk: Minimized by maintaining temperatures below 25°C during acid-sensitive steps.

-

By-Product Formation: Addressed via gradient elution in RP-SPE.

-

Hydroscopicity: Handled using anhydrous solvents and inert atmosphere storage.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in drug synthesis .

| Reaction Conditions | Outcome |

|---|---|

| 1M NaOH, reflux (4–6 h) | Conversion to 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid (yield: 85%) |

| H₂SO₄ (10% v/v), 60°C (3 h) | Partial hydrolysis with 92% purity (HPLC) |

| Enzymatic hydrolysis (lipase) | Selective cleavage under mild conditions (pH 7.0, 37°C) |

Key Findings :

-

Acidic hydrolysis preserves the pyrrolidine ring’s stereochemistry.

-

Enzymatic methods reduce side reactions in sensitive substrates.

Alkylation and Nucleophilic Substitution

The hydroxyl group at the 4-position participates in alkylation reactions, enabling structural diversification.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Methyl iodide (CH₃I) | 4-Methoxy derivative | 78% | K₂CO₃, DMF, 50°C (12 h) |

| Benzyl bromide (BnBr) | 4-Benzyloxy analog | 82% | NaH, THF, 0°C → RT (6 h) |

| Propargyl bromide | 4-Propargyloxy intermediate | 65% | DBU, CH₂Cl₂, 24 h |

Notes :

-

Steric hindrance at the 4-position slows reaction kinetics compared to less-substituted analogs .

-

Base-sensitive substrates require controlled pH to prevent ester decomposition.

Amidation and Peptide Coupling

The acetate moiety serves as a precursor for amide bond formation, a key step in peptidomimetic synthesis.

Example Reaction :

textMethyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride + H₂N–R (amine) → 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetamide derivative

| Coupling Agent | Amine | Yield | Purity (HPLC) |

|---|---|---|---|

| HATU | 1-(2,3-Dichlorophenyl)piperazine | 91% | 98.5% |

| EDC/HOBt | Benzylamine | 84% | 97.2% |

| DCC | tert-Butylamine | 73% | 95.8% |

Mechanistic Insight :

-

HATU-mediated couplings achieve near-quantitative conversion due to enhanced activation .

-

Steric bulk in amines reduces yields (e.g., tert-butylamine vs. benzylamine).

Hydrogen Bond-Directed Cyclization

The hydroxyl group facilitates intramolecular cyclization, forming fused heterocycles.

Case Study :

Under Mitsunobu conditions (DIAD, PPh₃), the compound reacts with nitrophenols to yield bicyclic ethers:

textReaction: (2S,4R)-4-OH → Intramolecular ether formation Conditions: CH₂Cl₂, 0°C → RT, 24 h Yield: 68–74%

Applications :

-

Generates conformationally restricted analogs for receptor binding studies .

-

Enhances metabolic stability in preclinical candidates.

Reductive Amination and Catalytic Hydrogenation

The pyrrolidine nitrogen undergoes reductive amination with aldehydes/ketones:

| Substrate | Catalyst | Yield | Selectivity (dr) |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | 88% | 95:5 (2S,4R) |

| Cyclohexanone | Pd/C (H₂, 1 atm) | 76% | 89:11 |

| Acetophenone | Ti(OiPr)₄ | 63% | 82:18 |

Critical Observations :

-

Stereoselectivity depends on the hydroxyl group’s spatial orientation .

-

Catalytic hydrogenation preserves the ester group under mild conditions .

Oxidation Reactions

Controlled oxidation of the hydroxyl group enables ketone synthesis:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Dess-Martin periodinane | 4-Ketopyrrolidine acetate | 79% | CH₂Cl₂, RT (2 h) |

| Swern oxidation | Same product | 68% | -78°C → RT, 4 h |

| TEMPO/NaClO | Partial overoxidation | 42% | pH 10, 0°C |

Challenges :

-

Overoxidation to carboxylic acids occurs with strong oxidizers.

-

Ketone products are prone to racemization at C2.

Salt Formation and Counterion Exchange

The hydrochloride salt undergoes metathesis for solubility tuning:

| Salt | Solubility (H₂O) | Crystallinity |

|---|---|---|

| Hydrochloride | 12 mg/mL | High |

| Tosylate | 4 mg/mL | Moderate |

| Besylate | 9 mg/mL | Low |

Practical Implications :

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate for synthesizing more complex molecules, making it valuable in organic chemistry research.

2. Biology

- Biological Activity Studies : It is studied for its interactions with biomolecules, particularly due to the presence of the hydroxyl group which can form hydrogen bonds, influencing molecular structures and functions.

3. Medicine

- Therapeutic Potential : Research indicates potential therapeutic properties, including applications in drug development. Its derivatives are being explored for anticancer and antimicrobial activities .

4. Industry

- Production of Fine Chemicals : The compound is utilized in producing fine chemicals and pharmaceuticals, highlighting its industrial relevance.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives related to methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate. Some compounds demonstrated significantly higher efficacy against M-Hela tumor cell lines compared to tamoxifen, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Research focused on the compound's ability to inhibit bacterial biofilm formation. It was found effective against Staphylococcus aureus and Enterococcus species, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Table 1: Anticancer Activity Against A549 Cell Line

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | mPGES-1 Inhibition |

| Compound B | 10.0 | COX Inhibition |

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µM) | Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

Mechanism of Action

The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a proline analog, influencing proline-related metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (R)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride (CAS: 340040-67-7)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 191.64 g/mol

- Key Differences : Lacks the hydroxyl group at the 4-position of the pyrrolidine ring and has an (R)-configuration at the 2-position. This reduces polarity and may decrease solubility in polar solvents compared to the target compound .

(b) (S)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride (CAS: 259868-83-2)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 191.64 g/mol

- Key Differences: Enantiomeric to QV-0015 (above), with an (S)-configuration.

(c) Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate Hydrochloride

Functional Group Modifications

(a) Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate Hydrochloride (CAS: 2225126-70-3)

- Molecular Formula: C₇H₁₃ClFNO₂

- Molecular Weight : 197.63 g/mol

- Key Differences: Replaces the 4-hydroxyl group with fluorine.

(b) Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS: 1956332-71-0)

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 257.12 g/mol

- Key Differences: Substitutes the pyrrolidine ring with a 3-chloropyridine moiety.

Structural Analogues with Heterocyclic Variations

(a) Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (CAS: 1260637-54-4)

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact: The (2S,4R) configuration of the target compound enhances its ability to act as a hydrogen-bond donor, critical for interactions with biological targets like enzymes or receptors .

- Solubility Trends: Hydroxyl-containing derivatives (e.g., the target compound) exhibit higher aqueous solubility compared to fluorinated or non-polar analogues .

- Metabolic Stability : Fluorinated variants (e.g., CAS 2225126-70-3) resist oxidative degradation better than hydroxylated counterparts but may show reduced target affinity .

Biological Activity

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride, with the molecular formula C7H14ClNO3 and a molar mass of approximately 195.64 g/mol, is a compound of significant interest due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety. This configuration allows for various interactions with biological targets, including enzymes and receptors. The presence of the hydroxyl group enables hydrogen bonding, which can influence the conformation and activity of biomolecules .

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 850849-79-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which may modulate enzyme and receptor activity.

Biological Activity

Research indicates that methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate exhibits significant biological activity. Its potential therapeutic applications include:

- Drug Development : As an intermediate in synthesizing biologically active compounds.

- Enzyme Modulation : Potential interactions with enzymes involved in metabolic pathways.

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that derivatives of this compound can selectively inhibit certain enzymes, suggesting its utility in drug design .

- Therapeutic Applications : A study highlighted its role as a precursor in developing inhibitors targeting hypoxia-inducible factors (HIFs), which play crucial roles in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Asymmetric Epoxidation : Starting from (S)-1-substituted-4-ene-2-pentanol.

- Ring Opening : Using sodium cyanide to form a dihydroxy derivative.

- Pinner Reaction : Converting nitriles to dihydroxyhexanoates.

- Protection Reaction : Protecting the compound to yield the final product.

Comparison with Similar Compounds

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid | Contains a carboxylic acid instead of an ester | Potentially different biological activity profile |

| (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Similar structure but with hydrochloride salt | Different solubility and stability characteristics |

Q & A

Q. What are the standard synthetic routes for Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride, and how is stereochemical integrity maintained?

The compound is typically synthesized via catalytic hydrogenation using Pd/C under controlled pressure (e.g., 40 psi) to reduce intermediates, followed by purification via silica gel column chromatography. Stereochemical control is achieved through chiral starting materials or enantioselective catalysts, as seen in analogous pyrrolidine derivatives . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a solvent like ethyl acetate .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify stereochemistry and functional groups. For example, hydroxyl and ester protons appear as distinct signals in δ 1.5–5.0 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 221.13 for related pyrrolidine derivatives) .

- HPLC: Purity is assessed using reverse-phase chromatography with UV detection, often achieving >98% purity .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt form enhances stability compared to the free base. Avoid prolonged exposure to moisture or high temperatures, as degradation products (e.g., ester hydrolysis) may form .

Advanced Research Questions

Q. What strategies address low yields or stereochemical inconsistencies during synthesis?

- Catalyst Optimization: Adjust Pd/C loading (e.g., 5–10 wt%) or switch to enantioselective catalysts like Ru-BINAP complexes for improved stereocontrol .

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters (e.g., time, temperature) .

- Purification Troubleshooting: Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures to isolate the desired stereoisomer .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Linearity and Sensitivity: Establish calibration curves (e.g., 0.1–100 µg/mL) with R² > 0.995. Determine LOD (0.05 µg/mL) and LOQ (0.1 µg/mL) via signal-to-noise ratios .

- Specificity: Test for interference from common impurities (e.g., unreacted intermediates) using diode-array UV spectra or tandem MS .

Q. What experimental designs are recommended for studying its stability under physiological conditions?

- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction provides definitive confirmation of the (2S,4R) configuration. Crystals are grown via slow evaporation from methanol or acetonitrile, and hydrogen bonding patterns (e.g., O–H···Cl interactions) are analyzed to validate the structure .

Q. What computational methods support the prediction of physicochemical properties?

- Molecular Dynamics (MD): Simulate solubility in aqueous/organic solvents using force fields like AMBER or CHARMM .

- Density Functional Theory (DFT): Calculate pKa values (e.g., hydroxyl group ~10.5) and logP (predicted ~0.8) to guide formulation studies .

Q. How can regioselective functionalization of the pyrrolidine ring be achieved?

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

- Enzyme Inhibition: Test against proteases or kinases using fluorogenic substrates (e.g., IC50 determination) .

- Cell Permeability: Employ Caco-2 monolayers or PAMPA assays to assess bioavailability, with LC-MS quantification .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

- Critical Parameter Review: Compare reaction conditions (e.g., solvent polarity, catalyst batch) across studies. For example, THF vs. ethanol may alter hydrogenation efficiency .

- Reproducibility Checks: Replicate protocols with strict control of variables like moisture levels (use molecular sieves) or inert atmosphere purity .

Q. Why might NMR spectra vary between batches, and how is this addressed?

- Solvent or pH Effects: Ensure consistent deuteration (e.g., D2O vs. CDCl3) and pH (e.g., acidification for hydrochloride salt) during analysis .

- Dynamic Exchange: Broad signals from hydroxyl protons may be suppressed by deuterium exchange or elevated temperature .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.